molecular formula C13H10N4OS B11108971 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide

Cat. No.: B11108971
M. Wt: 270.31 g/mol
InChI Key: FPVVUECRXNIIGZ-UHFFFAOYSA-N
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Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiadiazole ring, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide involves its interaction with molecular targets through electron transfer processes. The benzothiadiazole moiety acts as an electron acceptor, facilitating various redox reactions. This interaction can modulate the activity of enzymes and other proteins, influencing cellular pathways and biological processes .

Properties

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H10N4OS/c1-8-4-5-10-12(17-19-16-10)11(8)15-13(18)9-3-2-6-14-7-9/h2-7H,1H3,(H,15,18)

InChI Key

FPVVUECRXNIIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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